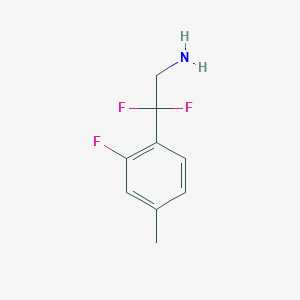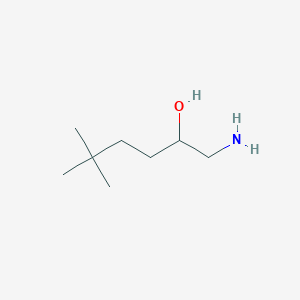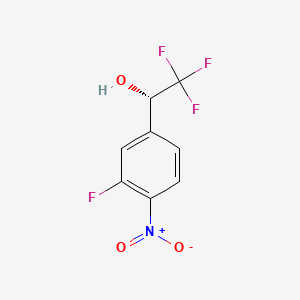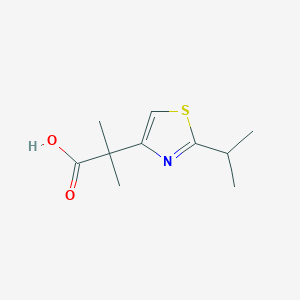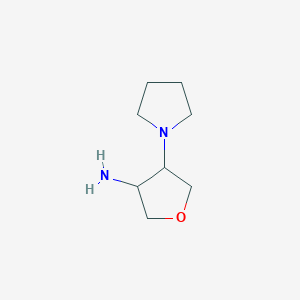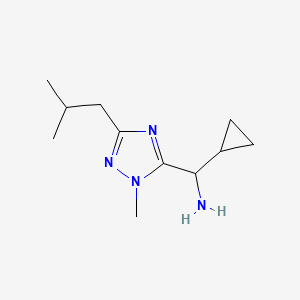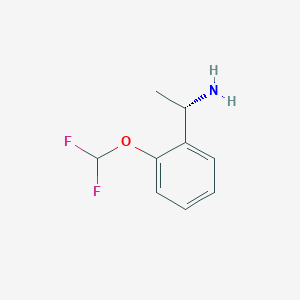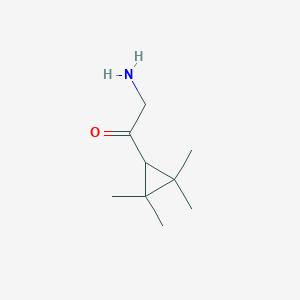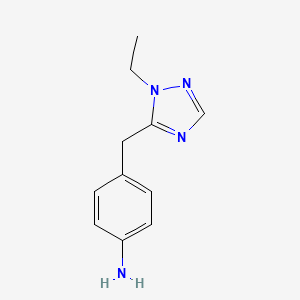
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable aniline derivative. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the aniline moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique chemical structure allows it to be used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit enzymes such as carbonic anhydrase, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound can disrupt the cellular environment, leading to apoptosis (programmed cell death) of cancer cells . The triazole ring plays a crucial role in binding to the active site of the enzyme, enhancing the compound’s efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound shares the triazole ring but has different substituents, leading to variations in its chemical properties and applications.
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline:
Uniqueness
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline is unique due to its specific combination of the triazole ring and aniline moiety. This combination imparts distinct chemical properties, making it suitable for a wide range of applications, from medicinal chemistry to materials science .
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H14N4/c1-2-15-11(13-8-14-15)7-9-3-5-10(12)6-4-9/h3-6,8H,2,7,12H2,1H3 |
Clé InChI |
YCEFKEFPAUBPRV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
